

NBI-35965: Application Notes and Protocols for In Vivo Research

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For Researchers, Scientists, and Drug Development Professionals

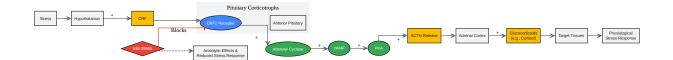
Abstract

NBI-35965 is a selective and orally active antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1), a key component of the hypothalamic-pituitary-adrenal (HPA) axis and central stress response systems.[1][2][3] With high affinity for the CRF1 receptor ($K_i \approx 4$ nM, p $K_i = 8.5$), **NBI-35965** effectively penetrates the blood-brain barrier and has demonstrated anxiolytic and stress-reducing effects in a variety of preclinical models.[1][4] These application notes provide a summary of the known characteristics of **NBI-35965** and detailed protocols for its use in in vivo studies, based on publicly available data.

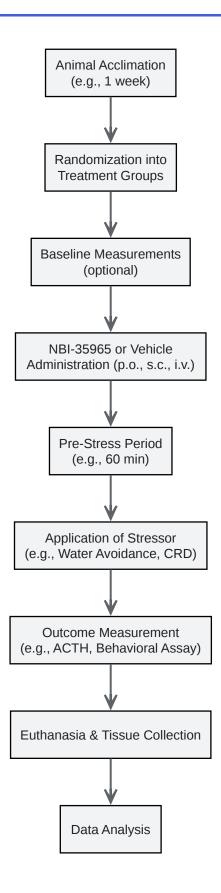
Mechanism of Action and Signaling Pathway

NBI-35965 exerts its pharmacological effects by selectively blocking the binding of corticotropin-releasing factor (CRF) to the CRF1 receptor.[1] This receptor is widely expressed in the central nervous system, including the cortex, cerebellum, hippocampus, and amygdala. [2] Activation of CRF1 receptors, primarily by CRF and urocortin 1, initiates a G-protein-coupled signaling cascade that is central to the body's response to stress.[5][6] By antagonizing this interaction, NBI-35965 mitigates the downstream effects of CRF, including the release of adrenocorticotropic hormone (ACTH) from the pituitary and the activation of neural circuits involved in anxiety and stress-related behaviors.[1][4] The compound shows no significant binding affinity for the CRF2 receptor subtype.[1][7]









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